Cas no 1619982-02-3 (Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester)

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester is a specialized thiazole-based ester compound with applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a cyano group and a 2-methylpropoxy substituent, enhances reactivity and selectivity in synthetic pathways. The butyl ester moiety improves solubility in organic solvents, facilitating formulation processes. This compound is valued for its potential as an intermediate in the development of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its stability under standard conditions and compatibility with various reaction conditions make it a versatile candidate for further chemical modifications. Researchers prioritize this ester for its balanced physicochemical properties and synthetic utility.
Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester structure
1619982-02-3 structure
Product name:Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester
CAS No:1619982-02-3
MF:C20H24N2O3S
MW:372.481163978577
CID:5579872

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester Chemical and Physical Properties

Names and Identifiers

    • Febuxostat Butyl ester Impurity
    • Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
    • 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, butyl ester
    • Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester
    • Inchi: 1S/C20H24N2O3S/c1-5-6-9-24-20(23)18-14(4)22-19(26-18)15-7-8-17(16(10-15)11-21)25-12-13(2)3/h7-8,10,13H,5-6,9,12H2,1-4H3
    • InChI Key: ALRKPEGZMAFSQV-UHFFFAOYSA-N
    • SMILES: S1C(C(OCCCC)=O)=C(C)N=C1C1=CC=C(OCC(C)C)C(C#N)=C1

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 518.2±60.0 °C(Predicted)
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • pka: 0.90±0.10(Predicted)

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester Security Information

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B710035-10mg
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
1619982-02-3
10mg
$ 58.00 2023-09-08
TRC
B710035-1000mg
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
1619982-02-3
1g
$ 397.00 2023-04-18
TRC
B710035-1g
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
1619982-02-3
1g
$ 325.00 2022-06-06
TRC
B710035-250mg
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
1619982-02-3
250mg
$ 121.00 2023-09-08
TRC
B710035-500mg
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
1619982-02-3
500mg
$ 224.00 2023-09-08

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester Related Literature

Additional information on Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester and CAS No. 1619982-02-3: A Comprehensive Review

Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester (CAS No. 1619982-02-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, exhibits potential applications in various research domains, particularly in the development of novel therapeutic agents. The unique combination of functional groups, including the cyano group, thiazole ring, and ester moiety, makes it a subject of intense interest for scientists exploring new chemical entities.

The structural complexity of Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester positions it as a valuable intermediate in synthetic chemistry. Its molecular framework, featuring a phenyl ring substituted with a cyano group and an isobutoxy group, alongside a thiazole carboxylate ester, suggests versatility in drug design. This compound's ability to serve as a building block for more complex molecules has made it a focal point in the synthesis of potential drug candidates.

CAS No. 1619982-02-3 provides a unique identifier for this compound, ensuring precise classification and retrieval in scientific databases. The systematic naming convention adheres to international standards, facilitating accurate communication among researchers worldwide. The presence of the cyano group (–CN) and the thiazole ring (C₃H₃NS) are particularly noteworthy, as these features are often associated with bioactive properties in pharmaceuticals.

Recent advancements in computational chemistry have enabled the exploration of Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester's interactions with biological targets at an atomic level. Molecular docking studies have indicated that this compound may exhibit binding affinity with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. These virtual screening approaches have become increasingly integral in the early stages of drug discovery, streamlining the identification of promising candidates.

The ester functionality in this compound not only contributes to its structural diversity but also influences its pharmacokinetic properties. Ester groups are frequently employed in drug design due to their ability to enhance solubility and bioavailability while maintaining metabolic stability. The butyl ester moiety specifically may play a role in modulating the compound's pharmacokinetic profile, making it an attractive candidate for further investigation.

In vitro studies have begun to unravel the mechanistic potential of Butyl 2-3-Cyano-4-(2-methylpropoxy)phenyl-4-methyl-5-thiazolecarboxylic Acid Ester. Initial experiments suggest that it may interfere with key cellular pathways by inhibiting specific enzymes or interacting with membrane receptors. These findings align with the growing interest in thiazole derivatives as pharmacological agents, given their demonstrated efficacy in various disease models.

The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthetic route involves strategic functional group transformations, highlighting the expertise required to construct such complex molecules. Researchers have leveraged advanced catalytic systems and purification techniques to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on robust material.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the exploration of compounds like CAS No. 1619982-02-3. Predictive models can identify structural features that correlate with desired biological activities, allowing for rapid optimization of lead compounds. This synergy between experimental chemistry and computational methods has revolutionized how novel therapeutics are developed.

Ethical considerations remain paramount as researchers delve into the therapeutic potential of such compounds. Rigorous testing protocols must be implemented to assess both efficacy and safety profiles before moving into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to ensure that promising candidates like this one are translated into viable treatments for patients worldwide.

The future prospects for CAS No. 1619982-02-3 are bright, given its unique structural attributes and preliminary biological activity. Continued research will likely uncover additional applications or refined synthetic pathways, further solidifying its role as a key intermediate in medicinal chemistry. As our understanding of biological systems evolves, so too will our capacity to harness compounds like this one for therapeutic benefit.

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